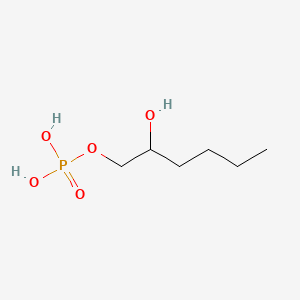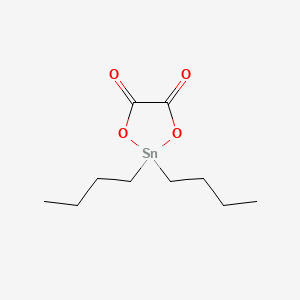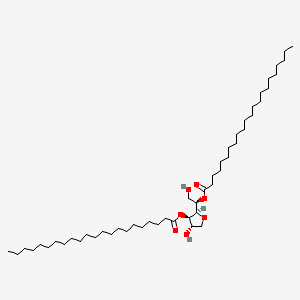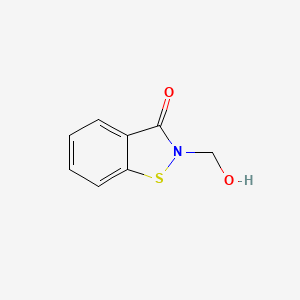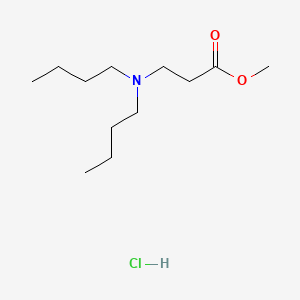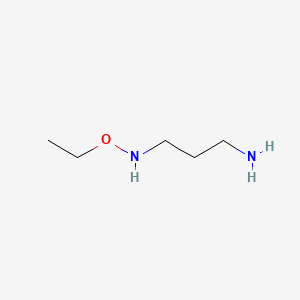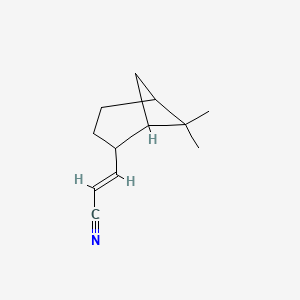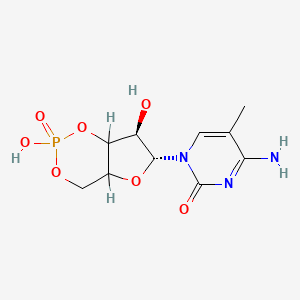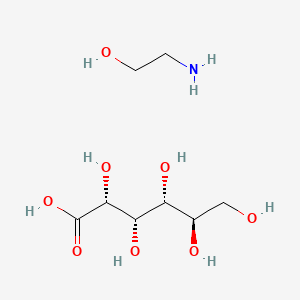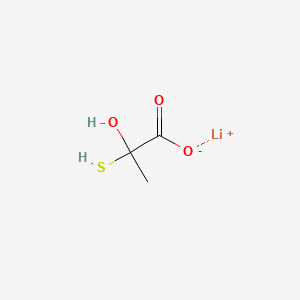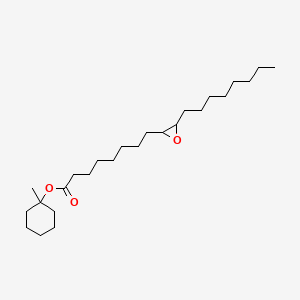
Methylcyclohexyl 3-octyloxiran-2-octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcyclohexyl 3-octyloxiran-2-octanoate is an organic compound with the molecular formula C25H46O3 It is a complex ester that features a cyclohexyl group, an oxirane ring, and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylcyclohexyl 3-octyloxiran-2-octanoate typically involves the esterification of 3-octyloxiran-2-octanoic acid with methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methylcyclohexyl 3-octyloxiran-2-octanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols attack the ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under mild conditions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methylcyclohexyl 3-octyloxiran-2-octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Methylcyclohexyl 3-octyloxiran-2-octanoate largely depends on its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The long aliphatic chain and cyclohexyl group may also contribute to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Octyl 8-(3-octyloxiran-2-yl)octanoate
- 1-[8-(3-Octyloxiran-2-yl)octanoyl]pyrrolidine
Uniqueness
Methylcyclohexyl 3-octyloxiran-2-octanoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
28300-45-0 |
|---|---|
Molekularformel |
C25H46O3 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
(1-methylcyclohexyl) 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C25H46O3/c1-3-4-5-6-8-12-17-22-23(27-22)18-13-9-7-10-14-19-24(26)28-25(2)20-15-11-16-21-25/h22-23H,3-21H2,1-2H3 |
InChI-Schlüssel |
LPFZLFOAAJJMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2(CCCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B12663991.png)

